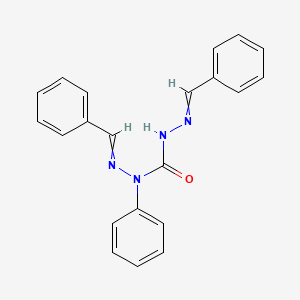![molecular formula C16H25O4P B14279413 Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate CAS No. 128894-13-3](/img/structure/B14279413.png)
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl and phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aldehyde or ketone under basic conditions. One common method is the Pudovik reaction, where diethyl phosphite reacts with an aldehyde in the presence of a base to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl [(hydroxy)(phenyl)methyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Dibenzyl [(hydroxy)(phenyl)methyl]phosphonate: Contains benzyl groups instead of ethyl groups.
Uniqueness
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is unique due to the presence of the cyclopentyl moiety, which can influence its chemical reactivity and biological activity. The combination of the cyclopentyl and phenyl groups with the phosphonate functionality provides distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
128894-13-3 |
|---|---|
Molekularformel |
C16H25O4P |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
1-[diethoxyphosphoryl(phenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C16H25O4P/c1-3-19-21(18,20-4-2)15(14-10-6-5-7-11-14)16(17)12-8-9-13-16/h5-7,10-11,15,17H,3-4,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
IKPRPQWENAUAQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)C2(CCCC2)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)



![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)



